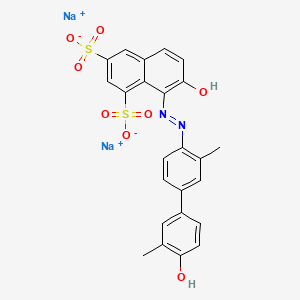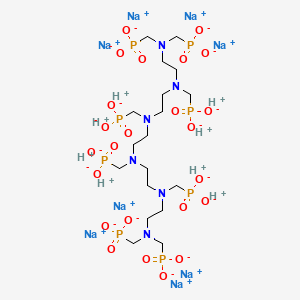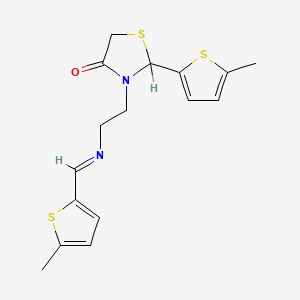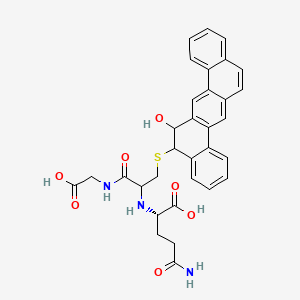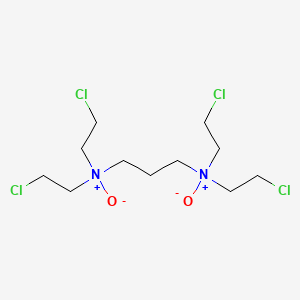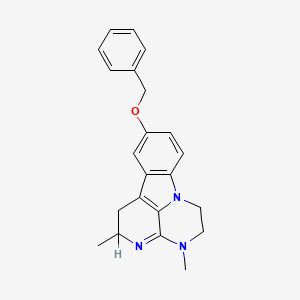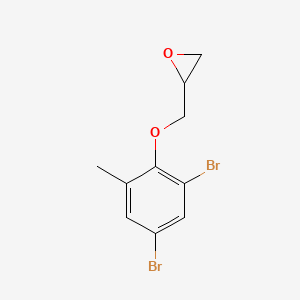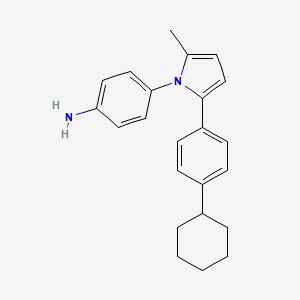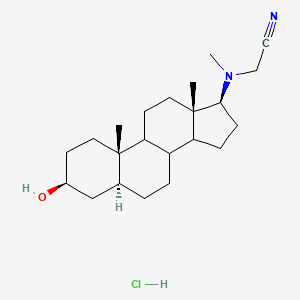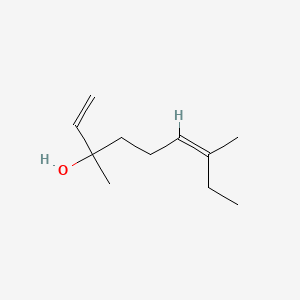
(6Z)-3,7-dimethylnona-1,6-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z)-3,7-Dimethylnona-1,6-dien-3-ol is an organic compound that belongs to the class of terpenoids. It is characterized by its unique structure, which includes a nonane backbone with two double bonds and a hydroxyl group. This compound is known for its pleasant aroma and is often found in essential oils and various natural products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-3,7-dimethylnona-1,6-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoprene units or other terpenoid precursors.
Formation of the Nonane Backbone: The nonane backbone is constructed through a series of reactions, including aldol condensation, Wittig reaction, or Grignard reaction.
Introduction of Double Bonds: The double bonds are introduced using methods like dehydrohalogenation or selective hydrogenation.
Hydroxyl Group Addition: The hydroxyl group is added through hydroboration-oxidation or other suitable methods.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes, such as:
Catalytic Hydrogenation: Using metal catalysts to selectively hydrogenate specific bonds.
Continuous Flow Reactors: To ensure consistent production and high yield.
Purification Techniques: Including distillation and chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: (6Z)-3,7-Dimethylnona-1,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds to single bonds using hydrogen gas and metal catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or ozone.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated compounds, ethers.
Wissenschaftliche Forschungsanwendungen
(6Z)-3,7-Dimethylnona-1,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (6Z)-3,7-dimethylnona-1,6-dien-3-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular membranes.
Pathways Involved: The compound may modulate signaling pathways, such as the NF-κB pathway, leading to anti-inflammatory effects. It may also induce apoptosis in cancer cells through the activation of caspases.
Vergleich Mit ähnlichen Verbindungen
(6E)-3,7-Dimethylnona-1,6-dien-3-ol: Similar structure but with a different configuration of the double bond.
Geraniol: A related terpenoid with a similar backbone but different functional groups.
Linalool: Another terpenoid with a similar structure but different placement of double bonds and hydroxyl group.
Uniqueness: (6Z)-3,7-Dimethylnona-1,6-dien-3-ol is unique due to its specific configuration and the presence of both double bonds and a hydroxyl group, which contribute to its distinct chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
54592-32-4 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(6Z)-3,7-dimethylnona-1,6-dien-3-ol |
InChI |
InChI=1S/C11H20O/c1-5-10(3)8-7-9-11(4,12)6-2/h6,8,12H,2,5,7,9H2,1,3-4H3/b10-8- |
InChI-Schlüssel |
KRLBLPBPZSSIGH-NTMALXAHSA-N |
Isomerische SMILES |
CC/C(=C\CCC(C)(C=C)O)/C |
Kanonische SMILES |
CCC(=CCCC(C)(C=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



